![molecular formula C26H25ClN4O2S B2408710 N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 452062-73-6](/img/structure/B2408710.png)

N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

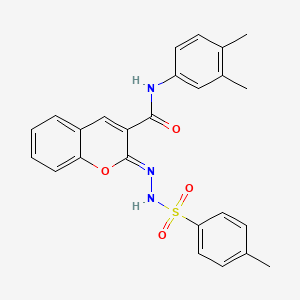

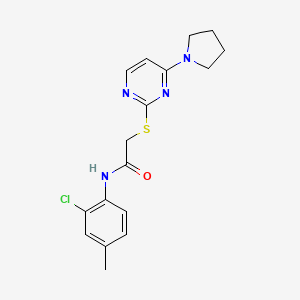

“N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide” is a compound that belongs to the class of heterocyclic pyrimidines . Heterocyclic pyrimidine nucleus is an essential base component of the genetic material of deoxyribonucleic acid and has demonstrated various biological activities .

Scientific Research Applications

- Salicylanilides, including this compound, have demonstrated potent antifungal and antibacterial activity . They are effective against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

- Some halogenated salicylanilides have been investigated for their ability to reduce SARS-CoV-2 replication and suppress inflammatory cytokines in rodent models .

- N-[4-(4-chlorophenoxy)phenyl]-2,5-dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxamide (rafoxanide) is widely used as an anthelmintic in sheep and cattle to control Haemonchus spp. and Fasciola spp. infestations .

- Rafoxanide has been identified as an efficient inhibitor of chitinase in Onchocerca volvulus . Chitinase plays a crucial role in the life cycle of this parasitic nematode.

- Some halogenated salicylanilides, including this compound, act as selective inhibitors of Interleukin-12p40 production . This cytokine is involved in immune responses.

- Halogenated salicylanilides have shown promise as potential antileishmanial agents . Leishmaniasis is a parasitic disease caused by Leishmania species.

Antimicrobial Activity

Antihelmintic Properties

Inhibition of Chitinase

Selective Inhibitors of Interleukin-12p40 Production

Potential Antileishmanial Activity

Chemical Characterization

properties

IUPAC Name |

N-[4-(4-chlorophenoxy)phenyl]-2,5-dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN4O2S/c1-16-22-24(31-14-4-3-5-15-31)28-17(2)29-26(22)34-23(16)25(32)30-19-8-12-21(13-9-19)33-20-10-6-18(27)7-11-20/h6-13H,3-5,14-15H2,1-2H3,(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFRKROQOBBJDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)N3CCCCC3)C)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2408630.png)

![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)

![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)

![6-[[4-(3-methoxyphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2408645.png)

![N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2408649.png)